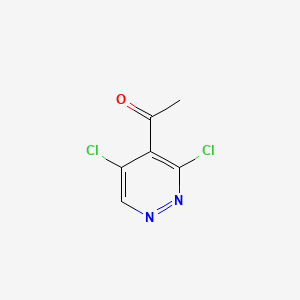
2-(2-(Butylphenylamino)ethoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Butylphenylamino)ethoxy)ethanol is an organic compound with a complex structure that includes both amine and ether functionalities
Méthodes De Préparation
The synthesis of 2-(2-(Butylphenylamino)ethoxy)ethanol typically involves multiple steps. One common method includes the reaction of butylphenylamine with ethylene oxide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and yield. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity .
Analyse Des Réactions Chimiques
2-(2-(Butylphenylamino)ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Applications De Recherche Scientifique
2-(2-(Butylphenylamino)ethoxy)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Mécanisme D'action
The mechanism of action of 2-(2-(Butylphenylamino)ethoxy)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-(2-(Butylphenylamino)ethoxy)ethanol can be compared with other similar compounds, such as 2-(2-(Dimethylamino)ethoxy)ethanol and 2-(2-(Butoxyethoxy)ethanol). These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. For example, 2-(2-(Dimethylamino)ethoxy)ethanol is used extensively in surfactants and as a corrosion inhibitor, while 2-(2-(Butoxyethoxy)ethanol) is known for its use as a solvent .
Propriétés
Numéro CAS |
63455-64-1 |
|---|---|
Formule moléculaire |
C14H23NO2 |
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
2-[2-(N-butylanilino)ethoxy]ethanol |
InChI |
InChI=1S/C14H23NO2/c1-2-3-9-15(10-12-17-13-11-16)14-7-5-4-6-8-14/h4-8,16H,2-3,9-13H2,1H3 |
Clé InChI |
SNJHUVNSWLQLNE-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCOCCO)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B13938944.png)
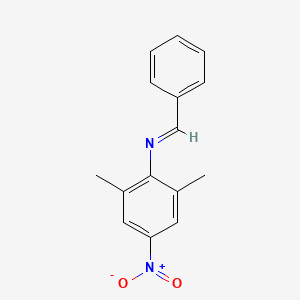
![2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine](/img/structure/B13938951.png)
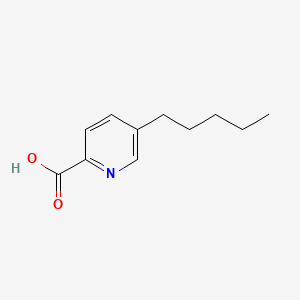
![Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13938961.png)

![6-Ethyl-2,6-diazaspiro[3.4]octane](/img/structure/B13938973.png)
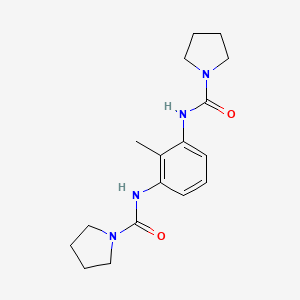
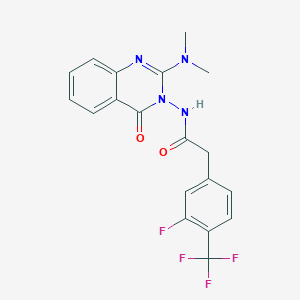
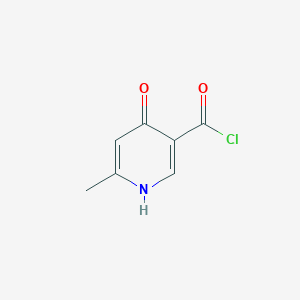
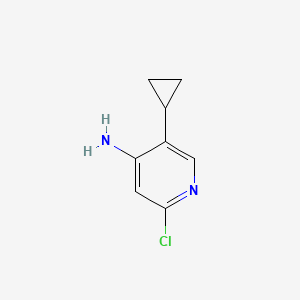
![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-](/img/structure/B13939003.png)
